REACTION_CXSMILES
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[CH3:1][O:2]C(OC)OC.[CH3:8][C:9]1[NH:13][C:12]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:11][CH:10]=1>C(O)(C(F)(F)F)=O>[CH:1]([C:10]1[CH:11]=[C:12]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[NH:13][C:9]=1[CH3:8])=[O:2]
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Name
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|
Quantity
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1.18 mL
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Type
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reactant
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Smiles
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COC(OC)OC
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Name
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|
Quantity
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0.5 g
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Type
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reactant
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Smiles
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CC1=CC=C(N1)C(=O)OCC
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CC1=CC=C(N1)C(=O)OCC
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Name
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|
Quantity
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2.5 mL
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Type
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solvent
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Smiles
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C(=O)(C(F)(F)F)O
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Type
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CUSTOM
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Details
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The reaction was stirred at that temperature for 10 mins
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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then quenched with cold water (20 ml)
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with EtOAc
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic extracts were dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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to give yellow solid which
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Type
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CUSTOM
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Details
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was purified by flash chromatography (10% to 20% EtOAc in hexanes, 0.25 g)
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Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
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C(=O)C=1C=C(NC1C)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |